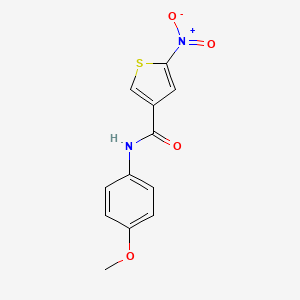
4-(Methanesulfonyl)-6-(6-methylpyridin-2-yl)-2-propylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methanesulfonyl)-6-(6-methylpyridin-2-yl)-2-propylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with methanesulfonyl, methylpyridinyl, and propyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfonyl)-6-(6-methylpyridin-2-yl)-2-propylpyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine precursors with methanesulfonyl chloride and 6-methylpyridin-2-yl derivatives under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methanesulfonyl)-6-(6-methylpyridin-2-yl)-2-propylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Methanesulfonyl)-6-(6-methylpyridin-2-yl)-2-propylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(Methanesulfonyl)-6-(6-methylpyridin-2-yl)-2-propylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form strong interactions with active sites, while the pyrimidine and pyridinyl rings provide structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methanesulfonyl)-6-(2-pyridinyl)-2-propylpyrimidine: Similar structure but lacks the methyl group on the pyridinyl ring.
4-(Methanesulfonyl)-6-(4-methylpyridin-2-yl)-2-propylpyrimidine: Similar structure with a different position of the methyl group on the pyridinyl ring.
4-(Methanesulfonyl)-6-(6-methylpyridin-2-yl)-2-ethylpyrimidine: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
4-(Methanesulfonyl)-6-(6-methylpyridin-2-yl)-2-propylpyrimidine is unique due to the specific positioning of the methyl group on the pyridinyl ring and the propyl group on the pyrimidine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
190004-32-1 |
|---|---|
Molekularformel |
C14H17N3O2S |
Molekulargewicht |
291.37 g/mol |
IUPAC-Name |
4-(6-methylpyridin-2-yl)-6-methylsulfonyl-2-propylpyrimidine |
InChI |
InChI=1S/C14H17N3O2S/c1-4-6-13-16-12(9-14(17-13)20(3,18)19)11-8-5-7-10(2)15-11/h5,7-9H,4,6H2,1-3H3 |
InChI-Schlüssel |
RGPMKPVDXLSCHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=CC(=N1)S(=O)(=O)C)C2=CC=CC(=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


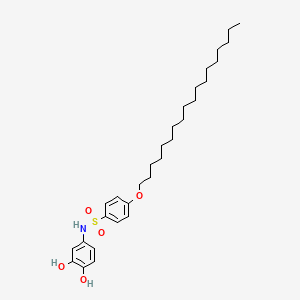
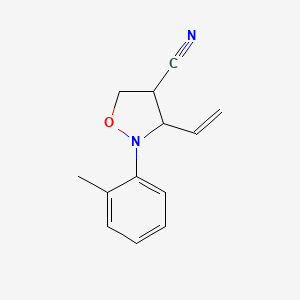
![Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester](/img/structure/B15163072.png)
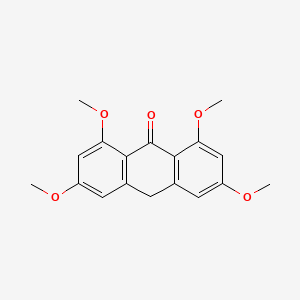
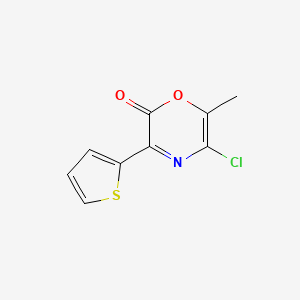
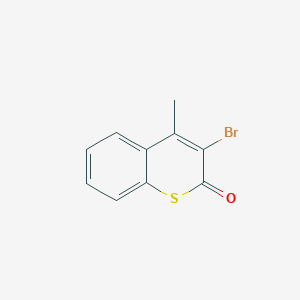


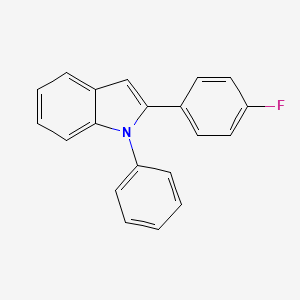
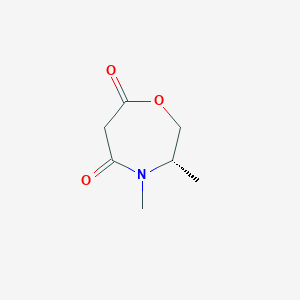
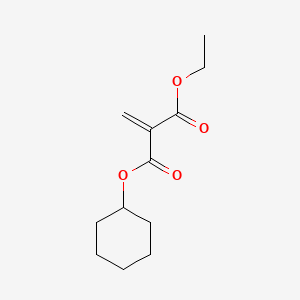
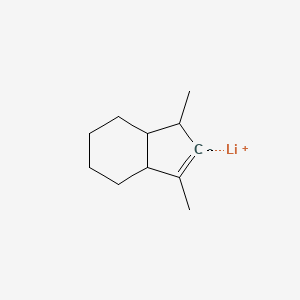
![1,5-Azulenedione, 3-[(4-methylphenyl)amino]-](/img/structure/B15163109.png)
